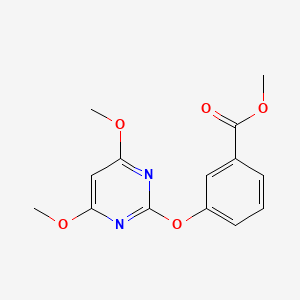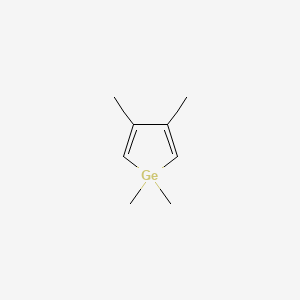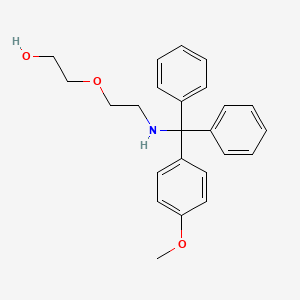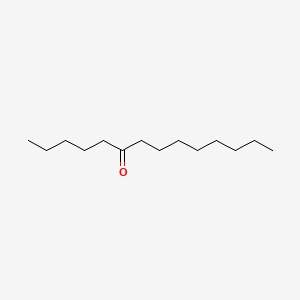
1,1-Bis(methylselanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(methylselanyl)ethane is an organoselenium compound with the molecular formula C4H10Se2. It is characterized by the presence of two methylselanyl groups attached to the same carbon atom.
Métodos De Preparación
The synthesis of 1,1-Bis(methylselanyl)ethane typically involves the reaction of ethylene with methylselenol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve the use of specialized reactors and purification techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
1,1-Bis(methylselanyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diselenides or other selenium-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound into simpler selenium compounds. Reducing agents such as sodium borohydride are often used.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diselenides, while substitution can produce various organoselenium derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(methylselanyl)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s potential antioxidant properties make it a subject of interest in biological studies, especially in the context of oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as a selenium supplement.
Mecanismo De Acción
The mechanism by which 1,1-Bis(methylselanyl)ethane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound’s selenium atoms play a crucial role in these interactions, as selenium is known for its redox properties and ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
1,1-Bis(methylselanyl)ethane can be compared with other organoselenium compounds, such as:
1,2-Bis(methylselanyl)ethane: Similar in structure but with selenium atoms on different carbon atoms.
1,1-Bis(phenylselanyl)ethane: Contains phenyl groups instead of methyl groups, leading to different chemical properties and reactivity.
1,1-Bis(methylthio)ethane: Sulfur analog of this compound, with sulfur atoms replacing selenium.
Propiedades
Número CAS |
56051-04-8 |
|---|---|
Fórmula molecular |
C4H10Se2 |
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
1,1-bis(methylselanyl)ethane |
InChI |
InChI=1S/C4H10Se2/c1-4(5-2)6-3/h4H,1-3H3 |
Clave InChI |
HVAFTYZTWMMXDY-UHFFFAOYSA-N |
SMILES canónico |
CC([Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


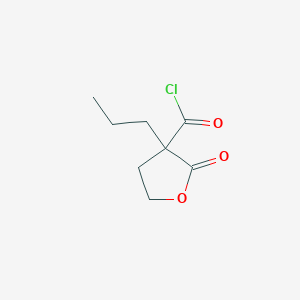
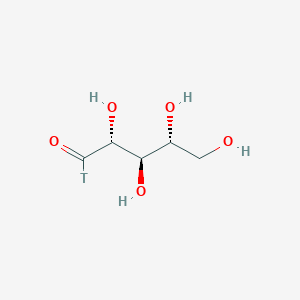
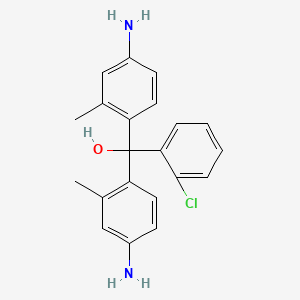

![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
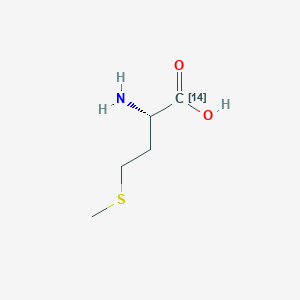
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
